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molecular formula C18H15Cl2F2N3O B602336 Benzovindiflupyr CAS No. 1072957-71-1

Benzovindiflupyr

Cat. No. B602336
M. Wt: 398.2 g/mol
InChI Key: CCCGEKHKTPTUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524915B2

Procedure details

9-Dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-ylamine (166 g, 35% xylene solution, 0.25 mol), triethylamine (28 g, 0.275 mol) and xylene (13 g) were charged in a reactor and the mixture was heated to 80° C. 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (182 g, 26% xylene solution, 0.25 mol) was added over 2 hours. After conversion, the product was extracted, concentrated and crystallized in a mixture of xylene/methycyclohexane. 83 g of pure product were isolated. (Purity: 97%, Yield: 82%)
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:15])=[C:3]1[CH:7]2[C:8]3[C:13]([CH:4]1[CH2:5][CH2:6]2)=[CH:12][CH:11]=[CH:10][C:9]=3[NH2:14].C(N(CC)CC)C.[F:23][CH:24]([F:34])[C:25]1[C:29]([C:30](Cl)=[O:31])=[CH:28][N:27]([CH3:33])[N:26]=1>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]([Cl:15])=[C:3]1[CH:7]2[C:8]3[C:13]([CH:4]1[CH2:5][CH2:6]2)=[CH:12][CH:11]=[CH:10][C:9]=3[NH:14][C:30]([C:29]1[C:25]([CH:24]([F:34])[F:23])=[N:26][N:27]([CH3:33])[CH:28]=1)=[O:31]

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
ClC(=C1C2CCC1C1=C(C=CC=C21)N)Cl
Name
Quantity
28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
182 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After conversion, the product was extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized in a mixture of xylene/methycyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC(=C1C2CCC1C1=C(C=CC=C21)NC(=O)C=2C(=NN(C2)C)C(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 83 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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